molecular formula C15H15NO2 B14917518 (2E)-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide

(2E)-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B14917518
M. Wt: 241.28 g/mol
InChI Key: OFKYQEVKAKAWCT-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Furyl)-N-(1-phenylethyl)acrylamide: is an organic compound that features a furan ring, a phenylethyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Furyl)-N-(1-phenylethyl)acrylamide typically involves the following steps:

    Preparation of 2-furylacrylic acid: This can be achieved through the Knoevenagel condensation of furfural with malonic acid in the presence of a base such as piperidine.

    Formation of 3-(2-Furyl)acryloyl chloride: The 2-furylacrylic acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

    Amidation Reaction: The 3-(2-Furyl)acryloyl chloride is reacted with 1-phenylethylamine in the presence of a base such as triethylamine to yield 3-(2-Furyl)-N-(1-phenylethyl)acrylamide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in 3-(2-Furyl)-N-(1-phenylethyl)acrylamide can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: 3-(2-Furyl)-N-(1-phenylethyl)propionamide.

    Substitution: Nitro or halogenated derivatives of the phenylethyl group.

Scientific Research Applications

Chemistry: : 3-(2-Furyl)-N-(1-phenylethyl)acrylamide is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds and polymers.

Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific biological pathways.

Industry: : It can be used in the production of specialty polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-N-(1-phenylethyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and acrylamide moiety can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    3-(2-Furyl)acrylamide: Lacks the phenylethyl group, making it less hydrophobic and potentially less bioactive.

    N-(1-Phenylethyl)acrylamide: Lacks the furan ring, which may reduce its ability to participate in certain chemical reactions.

    3-(2-Thienyl)-N-(1-phenylethyl)acrylamide: Contains a thiophene ring instead of a furan ring, which can alter its electronic properties and reactivity.

Uniqueness: 3-(2-Furyl)-N-(1-phenylethyl)acrylamide is unique due to the presence of both the furan ring and the phenylethyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-(1-phenylethyl)prop-2-enamide

InChI

InChI=1S/C15H15NO2/c1-12(13-6-3-2-4-7-13)16-15(17)10-9-14-8-5-11-18-14/h2-12H,1H3,(H,16,17)/b10-9+

InChI Key

OFKYQEVKAKAWCT-MDZDMXLPSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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